ETHYL 4-{[1-(2-CHLOROPHENYL)-N-(4-FLUOROPHENYL)FORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE
Overview
Description
ETHYL 4-{[1-(2-CHLOROPHENYL)-N-(4-FLUOROPHENYL)FORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, including ethyl, chlorophenyl, fluorophenyl, and formamido groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[1-(2-CHLOROPHENYL)-N-(4-FLUOROPHENYL)FORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactionsFor example, the synthesis may begin with the reaction of m-anisidine with sodium nitrite and hydrochloric acid, followed by the addition of ethyl α-ethylacetoacetate to form an intermediate compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[1-(2-CHLOROPHENYL)-N-(4-FLUOROPHENYL)FORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the formamido group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring and the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
ETHYL 4-{[1-(2-CHLOROPHENYL)-N-(4-FLUOROPHENYL)FORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-{[1-(2-CHLOROPHENYL)-N-(4-FLUOROPHENYL)FORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives with different substituents, such as:
Indole derivatives: These compounds have a similar heterocyclic structure and exhibit various biological activities.
Benzopyrrole derivatives: These compounds also contain a pyrrole ring and are known for their diverse pharmacological properties.
Uniqueness
The uniqueness of ETHYL 4-{[1-(2-CHLOROPHENYL)-N-(4-FLUOROPHENYL)FORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE lies in its specific combination of substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
ethyl 4-[(N-(2-chlorobenzoyl)-4-fluoroanilino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O3/c1-4-30-23(29)21-14(2)19(15(3)26-21)13-27(17-11-9-16(25)10-12-17)22(28)18-7-5-6-8-20(18)24/h5-12,26H,4,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJQLKLPWGAHCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CN(C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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